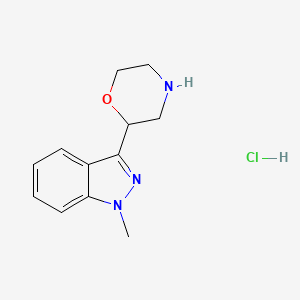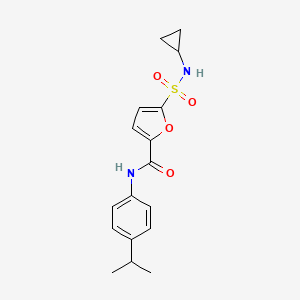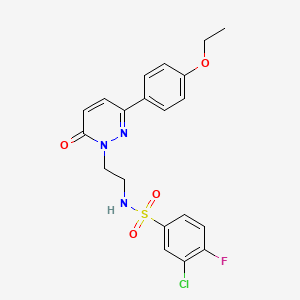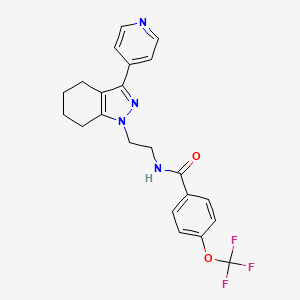![molecular formula C15H18BrN3O B2659483 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241112-37-7](/img/structure/B2659483.png)
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating the cardiovascular system, and its activation leads to increased levels of cyclic guanosine monophosphate (cGMP), a key mediator of vasodilation and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mechanism of Action
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 exerts its pharmacological effects by binding to the heme moiety of sGC and increasing its sensitivity to nitric oxide (NO), a key signaling molecule involved in vasodilation and smooth muscle relaxation. This leads to increased production of cGMP, which in turn activates protein kinase G (PKG) and other downstream effectors that mediate the physiological effects of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.
Biochemical and Physiological Effects:
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have potent vasodilatory effects in various vascular beds, including the pulmonary, coronary, and systemic circulation. It also has positive inotropic and lusitropic effects on cardiac function, and has been shown to improve pulmonary hemodynamics in patients with pulmonary hypertension. Additionally, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects in vascular smooth muscle cells, which may have implications for the treatment of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool is its selectivity for sGC, which allows for specific modulation of the NO-cGMP signaling pathway. However, its potency and rapid onset of action may also pose challenges in experimental design and interpretation of results. Additionally, the synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 can be complex and time-consuming, which may limit its availability and use in certain research settings.
Future Directions
There are several potential directions for future research on 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 and its therapeutic applications. One area of interest is the development of more potent and selective sGC activators, which may have improved efficacy and fewer off-target effects. Another potential avenue for research is the combination of sGC activators with other pharmacological agents, such as phosphodiesterase inhibitors, to enhance the effects of cGMP on vascular and cardiac function. Finally, the use of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool for investigating the NO-cGMP signaling pathway in various disease states may provide insights into the underlying mechanisms of cardiovascular and pulmonary diseases and identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 involves a multi-step process that starts with the reaction of 5-bromo-2-methylbenzenamine with ethyl 2-bromoacetate, followed by the addition of sodium ethoxide and subsequent hydrolysis to yield 2-(5-bromo-2-methylphenyl)glycine ethyl ester. The next step involves the reaction of this intermediate with 1-cyano-1-cyclopropylethylamine to form the final product, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.
Scientific Research Applications
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Its ability to activate sGC and increase cGMP levels has been shown to have beneficial effects on vascular tone, cardiac function, and pulmonary hemodynamics.
properties
IUPAC Name |
2-(5-bromo-2-methylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-3-6-12(16)7-13(10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPFGYGSJQIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

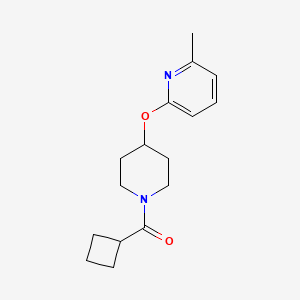

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)



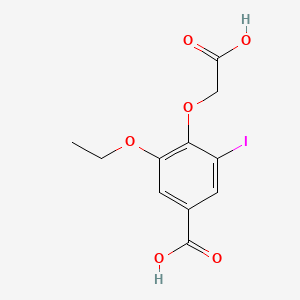
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)
